molecular formula C25H29ClN2 B1277626 Astrafloksin CAS No. 6320-14-5

Astrafloksin

Cat. No. B1277626
CAS RN: 6320-14-5
M. Wt: 393 g/mol
InChI Key: QCGOYKXFFGQDFY-UHFFFAOYSA-M
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Description

Astrafloksin (AFX) is an artificial peptide derived from the extracellular matrix protein laminin, which is a major component of the basement membrane. It has become a popular research tool in the scientific community due to its unique properties, including its ability to bind to a variety of cell types, its low toxicity, and its ability to form stable complexes with other molecules. AFX has a wide range of applications in biochemistry, cell biology, and other research fields.

Scientific Research Applications

Application in Pharmaceutical Chemistry

Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Astrafloksin is used in the selective extraction-photometric determination of non-steroidal anti-inflammatory drugs (NSAIDs). It has been found to be effective in extracting ion associates (IAs) of some NSAIDs .

Methods of Application

The extraction of ion associates (IAs) of NSAIDs with Astrafloksin was studied. The influence of medium pH, electrolyte concentration, nature of the extractant, and other factors on the IA extraction efficiency was established .

Results or Outcomes

The selective determination of NSAIDs in combined preparations was shown to be achievable by regulating the extraction conditions. The main chemical analytical and metrological characteristics of the developed methods were calculated .

Application in Environmental Chemistry

Scientific Field

This application falls under the field of Environmental Chemistry .

Summary of the Application

Astrafloksin is used in the spectrophotometric determination of 2,4-dichlorophenoxyacetic acid based on the extraction of its ion pair (IP) with Astrafloksin .

Methods of Application

The extraction of the ion pair (IP) of 2,4-dichlorophenoxyacetic acid with Astrafloksin is achieved with toluene. The maximum recovery of the ion pair from the aqueous phase is achieved at pH 6–11 and a dye concentration of (1.6–2.8) × 10–4 M .

Results or Outcomes

The conditional molar absorption coefficient of the ion pair is 4.0 × 104, and the limit of detection for 2,4-dichlorophenoxyacetic acid is 0.9 μg/mL. The developed method of the extraction–spectrophotometric determination of 2,4-dichlorophenoxyacetic acid was used to analyze water and herbicides .

Application in Nanotechnology

Scientific Field

This application falls under the field of Nanotechnology .

Summary of the Application

Astrafloksin is used in the development of nanomachines. It has been found to be effective in the fabrication of strain-engineered nano-micro-tubes .

Methods of Application

The fabrication of strain-engineered nano-micro-tubes involves the use of Astrafloksin. The specific procedures and technical details are proprietary to the researchers .

Results or Outcomes

The development of these nanomachines has opened a new research field of man-made nanomachines. This groundbreaking achievement in nanotechnology has received numerous awards and grants .

Application in Environmental Chemistry

Scientific Field

This application falls under the field of Environmental Chemistry .

Summary of the Application

Basic Red 12 is used in the adsorption of dyes from aqueous solutions. It has been found to be effective in the adsorption of Basic Red 46 dye .

Methods of Application

The adsorption of Basic Red 46 dye is achieved using biochars prepared from bamboo and rice straw biomass . In another study, the adsorption was achieved using a chitosan hydrogel cross-linked with trimellitic anhydride isothiocyanate and filled with Single-Walled Carbon Nanotubes .

Results or Outcomes

The maximum adsorption capacities of Basic Red 46 are 9.06 mg/g for the bamboo biochar and 22.12 mg/g for the rice straw biochar . For the chitosan hydrogel, the adsorption capacity for Basic Red 12 dye at pH 7 and 25°C was 14.80 mg/g with a percent removal efficiency of 37.66% .

properties

IUPAC Name

(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N2.ClH/c1-24(2)18-12-7-9-14-20(18)26(5)22(24)16-11-17-23-25(3,4)19-13-8-10-15-21(19)27(23)6;/h7-17H,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGOYKXFFGQDFY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Astrafloksin

CAS RN

6320-14-5
Record name Basic Red 12
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6320-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Astraphloxin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31780
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-Indolium, 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propen-1-yl]-1,3,3-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.062
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
II Zseltvay, OI Zseltvay, VP Antonovich - Russian Journal of General …, 2012 - Springer
The features are considered of binding carboxylic acids (HR) as dimeric solvated copper(II) complexes at the copper(II) extraction with chloroform under substoichiometric conditions, …
Number of citations: 1 link.springer.com
ІО Наливайко, ЯР Базель - 1997 - dspace.uzhnu.edu.ua
Polyvinylchloride (PVC) membrane electrodes were prepared bу using an ion-pair which was formed bу Astrafloksin FF and perchlorate ion as the active material, dibutyl - о - phthalate …
Number of citations: 0 dspace.uzhnu.edu.ua
ЖО Кормош - 2012 - evnuir.vnu.edu.ua
… The I2Brsensor with a PVC membrane containing ionic associates of astrafloksin iodinebromide as electrode-active substance were developed. The рН working range iodinebromide …
Number of citations: 0 evnuir.vnu.edu.ua
СВ ЗАРУБА - 2020 - scc.univ.kiev.ua
… It has been found that the microextraction determination of iodide in excess of iodate- anions in the form of ІА with astrafloksin in the hydrochloric medium goes through the stages of …
Number of citations: 0 scc.univ.kiev.ua

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